![molecular formula C8H13FO2 B14133312 6-Fluoro-1,4-dioxaspiro[4.5]decane CAS No. 89257-29-4](/img/structure/B14133312.png)
6-Fluoro-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H13FO2. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of fluoro-substituted cyclohexanone with ethylene glycol. The reaction proceeds under acidic conditions to form the spirocyclic acetal. The general reaction scheme is as follows:
Starting Materials: Fluorocyclohexanone and ethylene glycol.
Reaction Conditions: Acidic catalyst (e.g., p-toluenesulfonic acid), reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
6-Fluoro-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with different substitution patterns, leading to varied chemical properties.
Uniqueness
6-Fluoro-1,4-dioxaspiro[4.5]decane is unique due to the presence of the fluorine atom, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89257-29-4 |
|---|---|
Fórmula molecular |
C8H13FO2 |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
6-fluoro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13FO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
Clave InChI |
DJTDCESWZBAQAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)F)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


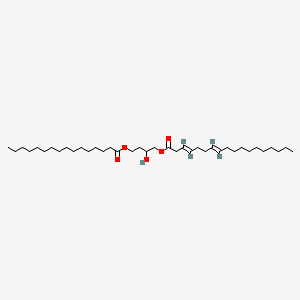
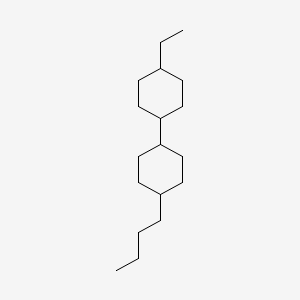
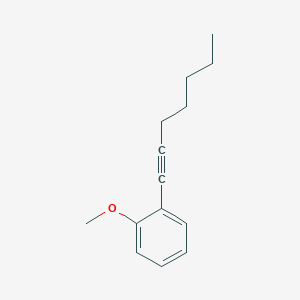
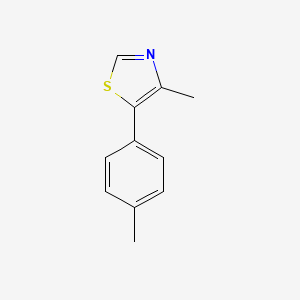

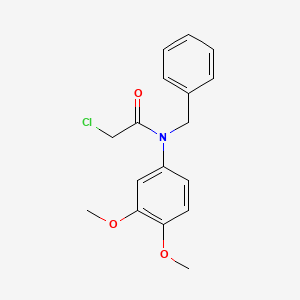
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
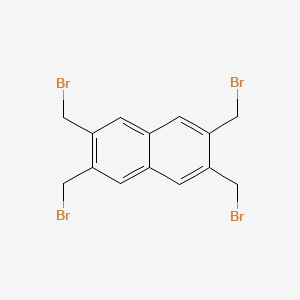

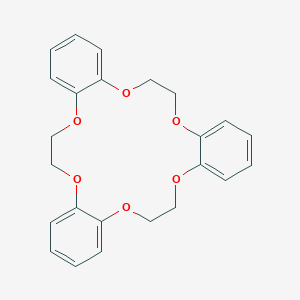
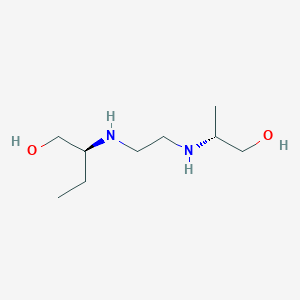
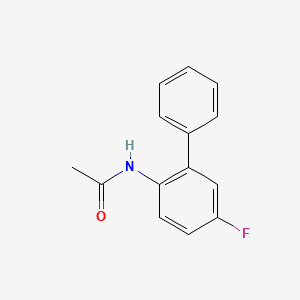
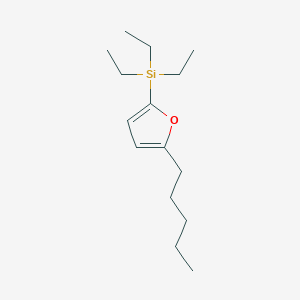
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
